N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}-N-(4-methylphenyl)amine
Overview
Description
This compound is a derivative of 1,2,4-triazine, which is a type of heterocyclic compound. The 1,2,4-triazine ring is substituted with a vinyl group and a methylsulfanyl group at the 2 and 3 positions, respectively. Additionally, the vinyl group is further substituted with a 4-methylphenylamine group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazine ring, which is a six-membered ring containing three nitrogen atoms and three carbon atoms. The vinyl group attached to the triazine ring would introduce unsaturation into the molecule, and the methylsulfanyl and 4-methylphenylamine groups would provide additional complexity .Scientific Research Applications
Amine Exchange Reactions and Chemical Modifications
The compound N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}-N-(4-methylphenyl)amine has been studied in the context of amine exchange reactions and chemical modifications. For instance, amine exchange reactions with amino acids in aqueous solutions have been observed, resulting in crystallized ion associates, detectable in solution and extractable from reaction mixtures (Min’yan’ et al., 2010). Additionally, the compound has been involved in reactions leading to the formation of thiones and thiomethylated triazines, revealing its reactivity and potential for creating diverse chemical structures (Collins et al., 2000).
Biological Activity and Applications
Antimicrobial and Anticancer Properties
Several studies have highlighted the antimicrobial and anticancer potential of triazine derivatives, closely related to the compound . Thienyl-triazine-sulphonamide conjugates, for instance, have shown significant antibacterial activity and in vitro cytotoxicity against cancer cell lines, suggesting the relevance of these compounds in developing therapeutic agents (Aly et al., 2015). Furthermore, the synthesis and biological evaluation of certain triazine derivatives have demonstrated promising results in terms of antibacterial and anticancer activities, positioning these compounds as potential candidates for drug development (Aly et al., 2015).
Material Science and Polymer Modification
Polymer Modification
In the field of material science, the compound has shown potential in modifying polymers to enhance their properties. For instance, radiation-induced polyvinyl alcohol/acrylic acid hydrogels have been modified using amine compounds, including derivatives related to the compound of interest, leading to increased swelling degrees and improved thermal stability. These modifications have also imparted the polymers with higher antimicrobial activities, showcasing the utility of such chemical compounds in enhancing material properties for medical applications (Aly & El-Mohdy, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its intended use or biological activity. Potential areas of interest could include exploring its reactivity, studying its physical and chemical properties in more detail, or investigating its potential uses in various applications .
properties
IUPAC Name |
4-methyl-N-[(E)-2-(6-methyl-3-methylsulfanyl-1,2,4-triazin-5-yl)ethenyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4S/c1-10-4-6-12(7-5-10)15-9-8-13-11(2)17-18-14(16-13)19-3/h4-9,15H,1-3H3/b9-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKBIDKLFKEAEN-CMDGGOBGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=CC2=C(N=NC(=N2)SC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C/C2=C(N=NC(=N2)SC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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